Domperidone-d6

Vue d'ensemble

Description

Dompéridone-d6 est une forme deutérée de la dompéridone, un antagoniste des récepteurs de la dopamine utilisé principalement comme antiémétique et prokinétique. Les atomes de deutérium dans la Dompéridone-d6 remplacent les atomes d'hydrogène, ce qui peut être utile dans les études pharmacocinétiques pour suivre le comportement du composé dans l'organisme.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La dompéridone peut être synthétisée par la réaction de couplage de deux dérivés de la benzimidazolone. Le premier intermédiaire peut être préparé en cyclisant l'o-phénylènediamine avec des réactifs carbonylés, suivi d'un couplage avec du 1,3-dihalopropane. Alternativement, le nitrobenzène substitué par un halo ou un amino en position ortho peut être couplé avec du propane 1,3-disubstitué suivi d'une réduction et d'une cyclisation. Le second intermédiaire est synthétisé par couplage du nitrobenzène substitué avec la 4-aminopipéridine suivie d'une réduction et d'une cyclisation .

Méthodes de production industrielle

La production industrielle de la dompéridone implique des voies de synthèse similaires, mais à plus grande échelle, assurant un rendement et une pureté élevés. Le processus comprend généralement des étapes de purification rigoureuses telles que la recristallisation et la chromatographie pour obtenir le produit final.

Analyse Des Réactions Chimiques

Types de réactions

La Dompéridone-d6 subit diverses réactions chimiques, notamment :

Réduction : implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : implique le remplacement d'un atome ou d'un groupe d'atomes par un autre.

Réactifs et conditions courants

Oxydation : les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : les réactifs courants comprennent les halogènes et les nucléophiles dans diverses conditions.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des dérivés déhydroxylés.

Applications de la recherche scientifique

La Dompéridone-d6 est largement utilisée dans la recherche scientifique, en particulier dans :

Études pharmacocinétiques : les atomes de deutérium permettent un suivi précis du composé dans l'organisme.

Études métaboliques : aide à comprendre les voies métaboliques et les effets du métabolisme sur l'efficacité du composé.

Développement de médicaments : utilisé dans le développement de nouveaux médicaments aux propriétés pharmacocinétiques améliorées.

Recherche biologique : étudiée pour ses effets sur les récepteurs de la dopamine et la motilité gastro-intestinale.

Mécanisme d'action

La Dompéridone-d6 agit comme un antagoniste sélectif des récepteurs D2 et D3 de la dopamine. En bloquant ces récepteurs, elle facilite la vidange gastrique et diminue le temps de transit de l'intestin grêle. Elle augmente également le péristaltisme œsophagien et gastrique et diminue la pression du sphincter œsophagien .

Applications De Recherche Scientifique

Domperidone-d6 is used extensively in scientific research, particularly in:

Pharmacokinetic Studies: The deuterium atoms allow for precise tracking of the compound in the body.

Metabolic Studies: Helps in understanding the metabolic pathways and the effects of metabolism on the compound’s efficacy.

Drug Development: Used in the development of new drugs with improved pharmacokinetic properties.

Biological Research: Studied for its effects on dopamine receptors and gastrointestinal motility.

Mécanisme D'action

Domperidone-d6 acts as a selective antagonist of dopamine D2 and D3 receptors. By blocking these receptors, it facilitates gastric emptying and decreases small bowel transit time. It also increases esophageal and gastric peristalsis and lowers esophageal sphincter pressure .

Comparaison Avec Des Composés Similaires

Composés similaires

Métoclopramide : un autre antagoniste des récepteurs de la dopamine utilisé comme antiémétique et prokinétique.

Cisapride : un prokinétique qui augmente la motilité gastro-intestinale, mais qui a un mécanisme d'action différent.

Unicité

La Dompéridone-d6 est unique en raison de ses atomes de deutérium, qui confèrent une stabilité et permettent des études pharmacocinétiques détaillées. Contrairement à la métoclopramide, la dompéridone-d6 ne traverse pas la barrière hémato-encéphalique, ce qui réduit le risque d'effets secondaires sur le système nerveux central .

Propriétés

IUPAC Name |

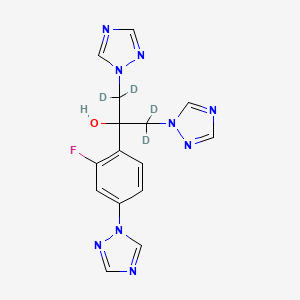

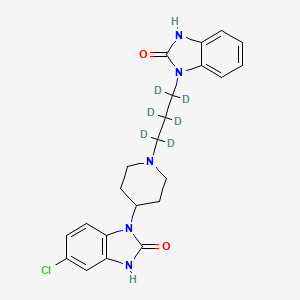

6-chloro-3-[1-[1,1,2,2,3,3-hexadeuterio-3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1H-benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClN5O2/c23-15-6-7-20-18(14-15)25-22(30)28(20)16-8-12-26(13-9-16)10-3-11-27-19-5-2-1-4-17(19)24-21(27)29/h1-2,4-7,14,16H,3,8-13H2,(H,24,29)(H,25,30)/i3D2,10D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGXWKSZFVQUSTL-WIQKFUDUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CCCN4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)N2C3=C(C=C(C=C3)Cl)NC2=O)C([2H])([2H])N4C5=CC=CC=C5NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

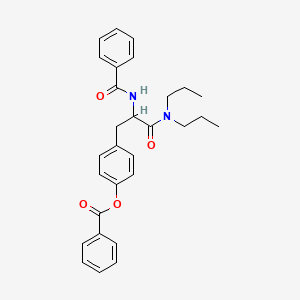

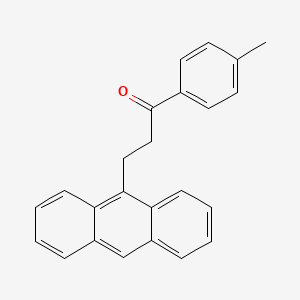

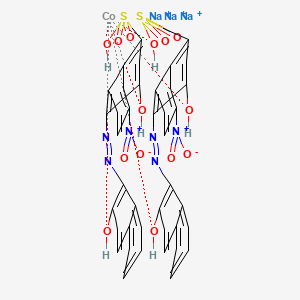

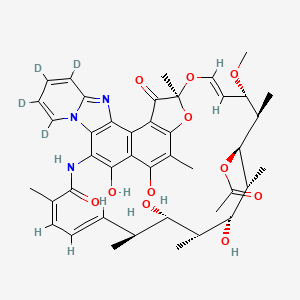

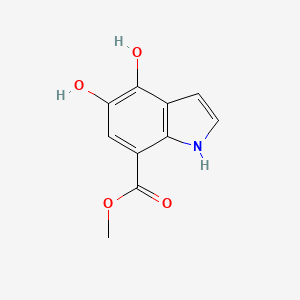

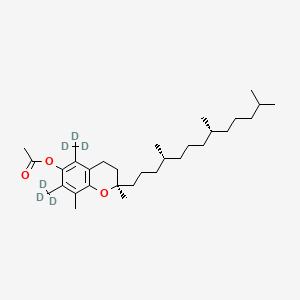

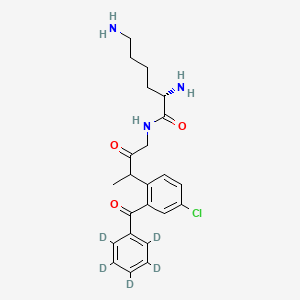

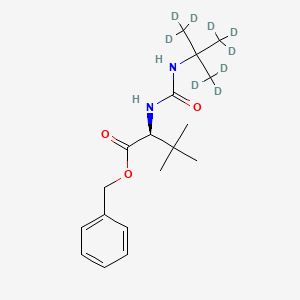

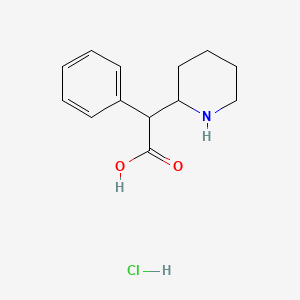

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-Hydroxy-2-methylpropoxy)carbonyl]benzoate](/img/structure/B588495.png)

![4-[(1S)-2,2,2-Trifluoro-1-hydroxyethyl]benzoic acid](/img/structure/B588500.png)